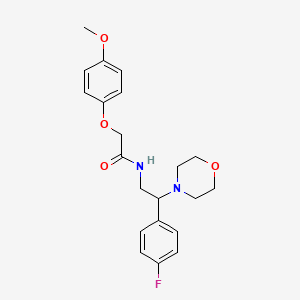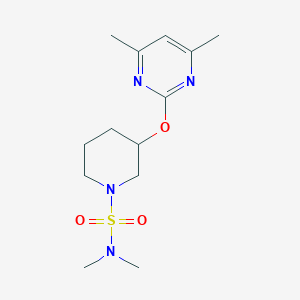![molecular formula C24H19N3O7 B2819818 3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione CAS No. 2097866-90-3](/img/structure/B2819818.png)
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions.
Synthesis Analysis
This involves the methods and procedures used to create the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure.Molecular Structure Analysis
This refers to the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and others.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc.科学的研究の応用
Synthetic Pathways and Derivatives : Research has been focused on synthesizing various derivatives of quinazoline compounds, leveraging reactions such as Hantzsch addition, Michael addition, and Mannich reactions. These synthetic pathways have yielded new nonclassical acridines, quinolines, and quinazolines with potential biological activities. For example, specific derivatives like decahydroacridin-1,8-dione and hexahydroquinoline, bearing nitrophenyl and dichlorophenyl moieties, respectively, have shown notable antimicrobial activities against Gram-positive and -negative bacteria (Osama I. El‐Sabbagh et al., 2010).
Cytotoxic Activities : Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from pyranoquinoline diones, have been explored for their cytotoxic properties. These compounds, particularly the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives, exhibited potent cytotoxic effects against cancer cell lines, with some showing IC50 values below 10 nM. They also demonstrated significant curative effects against colon 38 tumors in mice, highlighting their potential as anticancer agents (L. Deady et al., 2003).
Environmental and Agricultural Applications : Quinazoline-2,4-dione derivatives have been identified as potential inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids, designed through a ring-expansion strategy, have shown excellent potency against HPPD, with some compounds displaying superior herbicidal activity and crop safety, marking them as promising candidates for weed control in agriculture (Bo He et al., 2020).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This could involve potential applications of the compound, areas for further research, and predictions about its future use and development.
Please consult with a professional chemist or a reliable source for specific and accurate information. If you have any other questions or need information on a different topic, feel free to ask!
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N3O7/c1-33-21-11-10-16(13-22(21)34-2)26-23(29)18-8-3-4-9-19(18)25(24(26)30)14-20(28)15-6-5-7-17(12-15)27(31)32/h3-13,18H,14H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKFDSNEDNPRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N3O7+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156590173 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

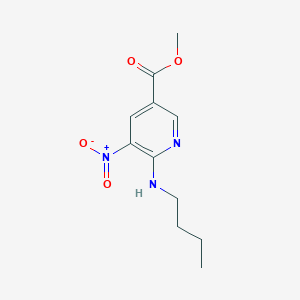
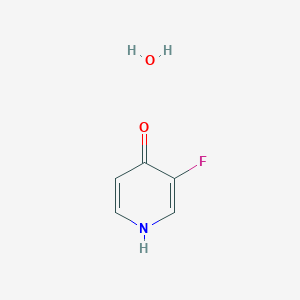
![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)
![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)
![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)
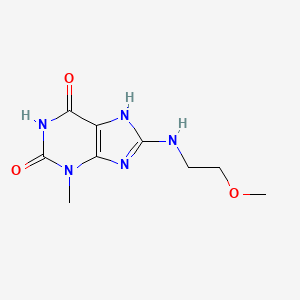
![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)
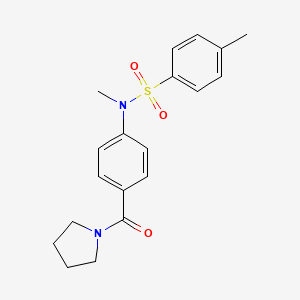
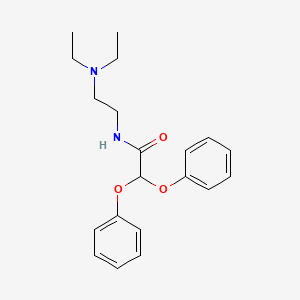
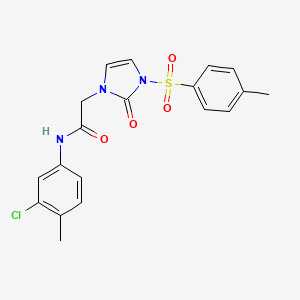
![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)
![(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2819755.png)
